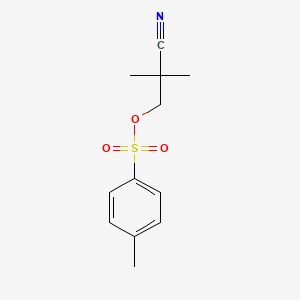

2-Cyano-2-methylpropyl 4-methylbenzenesulfonate

Descripción general

Descripción

2-Cyano-2-methylpropyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C12H15NO3S. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. The compound is characterized by its unique structure, which includes a cyano group, a methyl group, and a benzenesulfonate group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2-methylpropyl 4-methylbenzenesulfonate typically involves the reaction of 2-cyano-2-methylpropanol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial production also includes purification steps such as recrystallization or chromatography to remove any impurities.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonate group serves as an excellent leaving group in SN2 reactions. Key transformations include:

Table 1: Nucleophilic substitution outcomes

Notably, the reaction with sodium tert-butoxide in dimethylacetamide (DMAC) produces ethers while preserving the nitrile functionality . Palladium-catalyzed coupling with amides forms enamide products critical for pharmaceutical intermediates .

Elimination Reactions

Under basic conditions, this sulfonate undergoes β-elimination to form alkenes:

Reaction pathway:

(2-Cyano-2-methylpropyl tosylate) → 2-Methylpropenenitrile + p-toluenesulfinic acid

Key parameters:

-

Requires strong bases (e.g., DBU, LHMDS)

-

Optimal in THF at 60-80°C

The electron-withdrawing cyano group facilitates deprotonation at the β-carbon, making this elimination more favorable than standard tosylates.

Transition Metal-Catalyzed Cross Couplings

The compound participates in palladium-mediated reactions:

Table 2: Catalytic coupling reactions

Notably, the patent describes its use in synthesizing enantiomerically enriched amines through asymmetric hydrogenation at 500 psi H₂ pressure with chiral catalysts.

Hydrolysis and Functional Group Interconversion

Controlled hydrolysis reveals differential stability:

Acidic vs basic conditions:

The steric bulk from the 2-methylpropyl group necessitates tailored hydrolysis protocols to avoid side reactions.

Radical Reactions

Emerging applications in photoredox catalysis:

Visible-light mediated processes:

-

HAT (Hydrogen Atom Transfer) with quinuclidine

-

Giese addition to electron-deficient alkenes

-

Yields: 65-72% (dependent on radical initiator)

These reactions leverage the sulfonate's ability to generate stabilized α-cyano radicals under mild conditions.

Aplicaciones Científicas De Investigación

Chemical Synthesis

2-Cyano-2-methylpropyl 4-methylbenzenesulfonate serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions allows it to participate in the formation of more complex molecular structures. This property is particularly valuable in the pharmaceutical industry, where it can be utilized to create novel therapeutic agents .

Biological Research

In biological contexts, this compound is employed in proteomics for modifying proteins. The sulfonate group facilitates interactions with biomolecules, enabling researchers to study protein functions and interactions more effectively. Additionally, its electrophilic nature allows it to react with nucleophiles within biological systems, making it useful for biochemical modifications .

Agrochemical Industry

The compound is also recognized for its applications in the agrochemical sector. It acts as a synthetic intermediate in the development of agrochemicals, contributing to the formulation of pesticides and herbicides that enhance crop protection and yield .

Medicinal Chemistry

Research indicates that derivatives of this compound show potential as inhibitors for various enzymes linked to metabolic disorders. For example, it has been cited in studies related to inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), which are promising for treating conditions like diabetes and obesity. The mechanism involves modifying steroid metabolism to improve glucose tolerance and reduce fat accumulation .

Mecanismo De Acción

The mechanism of action of 2-Cyano-2-methylpropyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The benzenesulfonate group can also participate in various biochemical reactions, making the compound useful in modifying proteins and other biomolecules.

Comparación Con Compuestos Similares

2-Cyano-2-methylpropyl 4-methylbenzenesulfonate can be compared with similar compounds such as:

2-Cyano-2-methylpropyl benzenesulfonate: Lacks the methyl group on the benzene ring.

2-Cyano-2-methylpropyl 4-chlorobenzenesulfonate: Contains a chlorine atom instead of a methyl group on the benzene ring.

2-Cyano-2-methylpropyl 4-nitrobenzenesulfonate: Contains a nitro group instead of a methyl group on the benzene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.

Actividad Biológica

2-Cyano-2-methylpropyl 4-methylbenzenesulfonate (CAS No. 157736-55-5) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that compounds with similar structures often inhibit the growth of various bacteria and fungi. The specific mechanisms may involve disruption of cell wall synthesis or interference with metabolic pathways in microbial cells .

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties . It has been studied for its effects on cancer cell lines, demonstrating potential to induce apoptosis (programmed cell death) and inhibit proliferation. The exact pathways involved are still under investigation, but it is believed that the compound may interact with specific cellular receptors or enzymes associated with cancer growth .

G-Protein Coupled Receptor Modulation

Recent studies have highlighted the role of this compound in modulating G-protein coupled receptors (GPCRs) , particularly GPR40. This modulation has implications for insulin secretion and metabolic regulation, suggesting potential therapeutic applications in treating conditions like type II diabetes and obesity .

The mechanism of action for this compound is not entirely elucidated; however, it appears to involve:

- Binding to Enzymatic Targets : The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.

- Receptor Interaction : Its interaction with GPCRs suggests a role in signal transduction pathways that regulate cellular responses, including metabolism and cell growth .

Case Studies and Experimental Data

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of various derivatives, including this compound, against a panel of pathogenic bacteria. The results indicated significant inhibition zones compared to control groups.

-

Cancer Cell Line Studies :

- In vitro studies on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating potential as an anticancer agent.

- GPR40 Agonism :

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2-cyano-2-methylpropyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-10-4-6-11(7-5-10)17(14,15)16-9-12(2,3)8-13/h4-7H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJJIYVWUTVKGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649245 | |

| Record name | 2-Cyano-2-methylpropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157736-55-5 | |

| Record name | 2-Cyano-2-methylpropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.